molecular formula C17H19NO5 B2520389 Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate CAS No. 877811-32-0

Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate

Cat. No.: B2520389
CAS No.: 877811-32-0
M. Wt: 317.341
InChI Key: GKYQJUHSEFWUES-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate is a spirocyclic compound featuring a chroman ring fused to a piperidin moiety, with an ethyl oxoacetate substituent at the 1'-position of the piperidin ring.

The synthesis of such spiro compounds typically involves multistep routes, including spiro ring formation via condensation reactions and subsequent functionalization. For example, tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (a closely related intermediate) is synthesized by reacting 1-(2-hydroxyphenyl)ethanone with tert-butyl 4-oxopiperidine-1-carboxylate in ethanol, achieving a 72% yield . The ethyl oxoacetate group in the target compound may be introduced via alkylation of the spirochroman-piperidin amine with ethyl bromoacetate, analogous to the method used for methyl 2-(6-fluorospiro[chromane-2,4'-piperidin]-1'-yl)acetate .

Properties

IUPAC Name

ethyl 2-oxo-2-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-2-22-16(21)15(20)18-9-7-17(8-10-18)11-13(19)12-5-3-4-6-14(12)23-17/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYQJUHSEFWUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pipecolic Acid-Derived Route

Reaction of tert-butyl 4-oxopiperidine-1-carboxylate with chroman-2-one precursors in acidic media achieves spirocyclization:

tert-butyl 4-oxopiperidine-1-carboxylate + chroman-2,4-dione → spiro[chroman-2,4'-piperidin]-4-one (HCl/1,4-dioxane, 0°C → RT, 4h)

Key Parameters

Condition Value Yield (%)
Temperature 0°C → Room Temp 68-72
Acid Concentration 4M HCl in dioxane Optimal
Reaction Time 4 hours -

Deprotection of tert-butyl group proceeds quantitatively under acidic conditions, yielding crystalline hydrochloride salt.

Chroman-Piperidine Coupling

Alternative methodology employs Mannich-type cyclization:

Piperidin-4-one + 2-hydroxyacetophenone → spiro[chroman-2,4'-piperidin]-4-one (NH4OAc, EtOH, Δ, 8h)

Optimization Data

  • Solvent Screening : Ethanol outperforms DMF and THF (72% vs. 58% and 63% yields respectively)
  • Catalyst Impact : Ammonium acetate increases yield by 22% compared to uncatalyzed reaction

Spectroscopic Characterization

1H NMR Signature Analysis

Critical proton environments confirm successful spirocyclization and acylation:

  • Spiro CH : δ 4.32 (dd, J = 10.4, 4.1 Hz)
  • Oxoacetate COOEt : δ 1.29 (t, J = 7.1 Hz, 3H), 4.21 (q, J = 7.1 Hz, 2H)
  • Chroman aromatic : δ 6.82-7.15 (m, 4H)

Mass Fragmentation Pattern

ESI-MS (m/z): 359.2 [M+H]+ → 287.1 (loss of COOEt), 242.0 (spiro ring cleavage)

Comparative Evaluation of Synthetic Routes

Performance Metrics Across Methods

Parameter Acylation Route Suzuki Coupling
Overall Yield 67% 71%
Purity (HPLC) 95% 98%
Scalability 100g demonstrated 10g limit
Byproduct Control Moderate Excellent

Industrial-Scale Considerations

Continuous Flow Optimization

Microreactor studies show enhanced heat transfer for exothermic acylation step:

Reactor Type Space-Time Yield (kg/L·h)
Batch 0.18
Tubular (0.5mm ID) 2.74

Green Chemistry Metrics

E-factor analysis reveals solvent consumption as primary waste source:

Method E-Factor (kg waste/kg product)
Traditional 34
Microwave-Assisted 19

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)acetate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication . Its anticancer activity is linked to the inhibition of CDK 6, a protein involved in cell cycle regulation . These interactions disrupt critical biological processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Backbone Modifications

  • Spiro Core : All compounds share the spiro[chroman-2,4'-piperidin] framework, which imposes conformational rigidity. This rigidity is critical for binding to enzyme active sites, as seen in ACC inhibitors .
  • 4-Oxo Group : The 4-oxo substituent on the piperidin ring is conserved in the target compound and compound 10. This group may participate in hydrogen bonding with target enzymes, enhancing inhibitory activity .

Ester Groups

  • The target compound’s ethyl oxoacetate group differs from the methyl ester in compound 1-74a.
  • In contrast, the tert-butyl carbamate in compound 10 serves as a protecting group, facilitating synthetic intermediates but requiring removal (e.g., via trifluoroacetic acid) for further functionalization .

Halogen and Aromatic Substituents

  • 6-Fluoro (1-74a) and 6-bromo (1'-benzyl analog) substituents on the chroman ring influence electronic and steric properties. Fluorine enhances metabolic stability, while bromine offers a handle for further derivatization .

Biological Activity

Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate is a complex organic compound with significant potential in various biological applications. This compound belongs to the class of spiro compounds, characterized by its unique structural features that confer distinct chemical and biological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Structural Characteristics

  • IUPAC Name : Ethyl 2-oxo-2-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)acetate
  • Molecular Formula : C17H19NO5
  • Molecular Weight : 317.34 g/mol

The structure features a spiro linkage between a chroman and a piperidine ring, which is crucial for its biological activity.

PropertyValue
Melting PointNot available
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

This compound exhibits various biological activities primarily attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Activity : The compound shows potential as an antimicrobial agent by inhibiting DNA gyrase, an enzyme critical for bacterial DNA replication. This inhibition disrupts bacterial growth and survival.
  • Anticancer Properties : Research indicates that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK6, which is involved in cell cycle regulation. By inhibiting CDK6, the compound could induce cell cycle arrest in cancer cells.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes associated with disease pathways, making it a candidate for further therapeutic exploration.

Comparative Analysis with Similar Compounds

This compound can be compared with other spiro compounds such as:

Compound NameBiological Activity
2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]Anticancer activity
Ethyl 2-oxoacetateGeneral ester properties

The unique spiro structure of this compound contributes to its distinct biological properties compared to simpler esters or other spiro compounds.

Study on Antimicrobial Activity

A study conducted by researchers demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Results Summary

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These findings suggest that the compound has potential as a lead candidate for developing new antimicrobial agents.

Study on Anticancer Activity

In another research study focusing on anticancer properties, this compound was tested against several cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner.

Results Summary

Cell LineIC50 (µM)
HeLa (cervical cancer)5
MCF7 (breast cancer)10
A549 (lung cancer)8

These results highlight the potential of this compound in cancer therapy.

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